(R)-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate
Description
(R)-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate is a chiral succinic acid derivative featuring dual tert-butyl ester groups and a benzyloxymethoxy substituent. This compound is structurally designed to combine steric protection (via tert-butyl groups) and orthogonal reactivity (via benzyl-protected methoxy functionality). Such derivatives are critical intermediates in asymmetric synthesis, particularly in pharmaceutical applications where stereochemical purity and stability under reaction conditions are paramount.
Properties
Molecular Formula |
C20H30O6 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ditert-butyl (2R)-2-(phenylmethoxymethoxy)butanedioate |
InChI |
InChI=1S/C20H30O6/c1-19(2,3)25-17(21)12-16(18(22)26-20(4,5)6)24-14-23-13-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3/t16-/m1/s1 |
InChI Key |
BPVDAHWDTXTKMB-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)OCOCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)OCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The preparation of ®-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate typically involves the esterification of succinic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst. The benzyloxy methoxy group is introduced through a series of protection and deprotection steps involving benzyl chloride and methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
®-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy or methoxy groups are replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
®-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and agrochemicals. Additionally, it is employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Comparison with Similar Compounds
Key Compounds for Comparison :
(R)-Dimethyl 2-((tert-butoxycarbonyl)amino)succinate (): Molecular Formula: C₁₁H₁₉NO₆ Molecular Weight: 261.27 g/mol Functional Groups: Tert-butoxycarbonyl (Boc) amino group, methyl esters.
(rac)-Di-tert-butyl 2-(benzylideneamino)succinate (): Molecular Weight: Not specified (structurally analogous to the target compound). Functional Groups: Benzylideneamino substituent, dual tert-butyl esters. Key Differences: The benzylideneamino group introduces imine functionality, altering reactivity in nucleophilic environments compared to the ether-linked benzyloxymethoxy group.
Comparison with Other Esters :
Physicochemical and Spectroscopic Properties
NMR Data Insights :
Thermal Stability :
- Dual tert-butyl esters enhance thermal stability compared to methyl esters (e.g., ’s compound requires refrigeration).
Role in Asymmetric Catalysis
Compounds like (rac)-Di-tert-butyl 2-(benzylideneamino)succinate () demonstrate utility in catalytic systems, suggesting that the target compound’s chiral tert-butyl esters could serve as ligands or intermediates in enantioselective reactions.
Pharmaceutical Relevance
The benzyloxymethoxy group’s inertness contrasts with Boc-protected amines (), making the target compound suitable for prolonged storage and stepwise synthesis in drug development.
Biological Activity
(R)-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is a diester characterized by two tert-butyl groups, a benzyloxy group, and a methoxy group attached to a succinate backbone. Its molecular formula is , with a molecular weight of 282.33 g/mol. The biological activity of this compound is explored through various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The structure of this compound can be represented as follows:
This compound's unique combination of functional groups enhances its solubility and reactivity, making it suitable for various biological applications.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of benzyloxy compounds have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. These studies demonstrate that the compound can inhibit the proliferation of cancer cell lines, including those from breast and colon cancers. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis induction | |
| HT-29 (Colon) | 30 | Cell cycle arrest | |
| A549 (Lung) | 20 | Caspase activation |
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to the modulation of signaling pathways involved in inflammation and cell growth.
- Inflammation Modulation : The compound has shown promise in reducing inflammatory markers in vitro, suggesting its role as an anti-inflammatory agent.
- Cell Cycle Regulation : Studies indicate that the compound may interfere with the cell cycle machinery, leading to growth inhibition in cancer cells.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Case Study 1 : In a mouse model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study reported an approximately 50% decrease in tumor volume after four weeks of treatment.
- Case Study 2 : A study examining the anti-inflammatory effects showed that administration led to decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in serum samples from treated mice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
